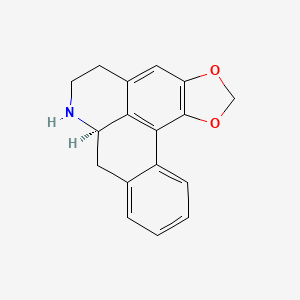

番荔枝碱

描述

阿诺宁是一种生物活性苄基异喹啉生物碱,存在于多种植物科中,包括木兰科和番荔枝科。 该化合物因其多种药理活性而受到广泛关注,包括抗肿瘤、血管舒张、抗氧化、抗寄生虫和抗菌作用 .

科学研究应用

化学:

- 用作合成其他生物活性化合物的先驱。

- 研究其独特的化学性质和反应性。

生物学:

- 研究其对细胞过程和途径的影响。

- 用于与酶抑制和蛋白质相互作用相关的研究。

医学:

工业:

- 在开发新药和治疗剂方面具有潜在用途。

- 研究其抗菌特性,可应用于食品保存和安全 .

作用机制

阿诺宁通过多种机制发挥作用:

生化分析

Biochemical Properties

Anonaine interacts with several biomolecules, contributing to its diverse pharmacological activities. It is known to inhibit growth in human cervical cancer and human lung carcinoma H1299 cells in vitro . The mechanism by which Anonaine induces apoptosis in these cells involves the generation of nitric oxide and reactive oxygen species, reduction in intracellular glutathione concentration, and activation of caspases and apoptosis-related proteins .

Cellular Effects

Anonaine exerts significant effects on various types of cells and cellular processes. It has been shown to decrease dopamine content in PC12 cells, a rat adrenal pheochromocytoma cell line . This suggests that Anonaine may influence cell function by modulating neurotransmitter levels. Anonaine does not enhance L-DOPA-induced cell death, indicating its potential safety in therapeutic applications .

Molecular Mechanism

Anonaine exerts its effects at the molecular level through several mechanisms. It is known to generate nitric oxide and reactive oxygen species, reduce intracellular glutathione concentration, activate caspases and apoptosis-related proteins, and cause DNA damage . These actions contribute to its ability to induce apoptosis in cancer cells .

准备方法

合成路线和反应条件: 阿诺宁可以通过多种方法合成,包括从天然来源中提取。该化合物通常通过干烤番荔枝网状果皮并用甲醇提取获得。然后除去甲醇,所得糖浆用盐酸处理。过滤掉不溶性盐,滤液用氢氧化铵碱化,并用乙醚萃取。保留有机层,通过用 5% 氢氧化钠振荡去除酚类含量。 通过与盐酸混合获得盐酸盐,并从乙醚中重结晶 .

工业生产方法: 阿诺宁的工业生产涉及从植物来源中大规模提取,然后进行类似于实验室方法的纯化过程。 基于起始干燥树皮的重量,番荔枝网状果皮中阿诺宁的含量约为 0.12% .

化学反应分析

反应类型: 阿诺宁会发生各种化学反应,包括氧化、还原和取代。

常见试剂和条件:

氧化: 阿诺宁可以在酸性条件下使用高锰酸钾或过氧化氢等试剂氧化。

还原: 阿诺宁的还原可以使用硼氢化钠或氢化铝锂等试剂实现。

取代: 涉及阿诺宁的取代反应通常在受控条件下使用溴或氯等卤化剂。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生喹啉衍生物,而还原可以产生各种还原的异喹啉化合物 .

相似化合物的比较

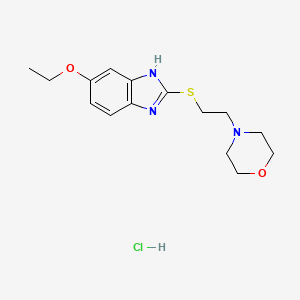

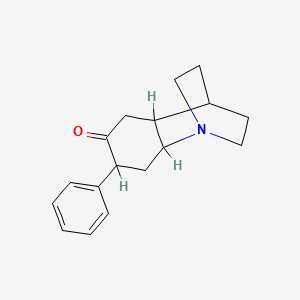

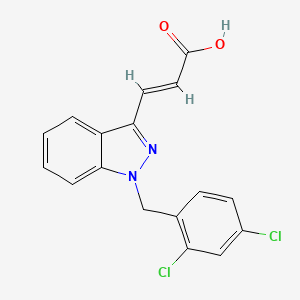

阿诺宁与其他类似化合物进行比较,例如:

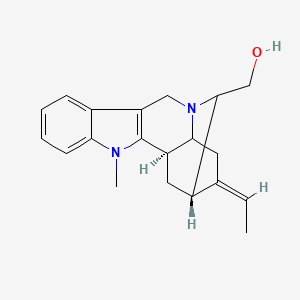

异月桂烯: 另一种具有类似药理活性的阿朴啡生物碱,包括抗癌和抗菌作用.

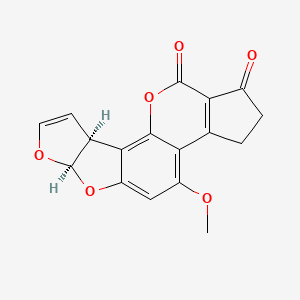

木菠萝碱: 一种具有显著抗癌活性的降阿朴啡生物碱,针对各种细胞系.

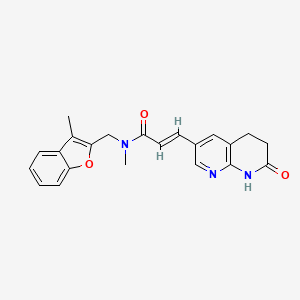

可卡因: 一种具有抗菌特性的苄基四氢异喹啉生物碱.

阿诺宁的独特性: 其通过多种途径诱导癌细胞凋亡的能力以及其多巴胺摄取抑制特性使其成为一种具有显著治疗潜力的独特化合物 .

属性

IUPAC Name |

(12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-4-12-10(3-1)7-13-15-11(5-6-18-13)8-14-17(16(12)15)20-9-19-14/h1-4,8,13,18H,5-7,9H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTUKBKUWSHDFM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171865 | |

| Record name | Anonaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1862-41-5 | |

| Record name | Anonaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1862-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anonaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001862415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anonaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (-)-Anonaine has been shown to induce DNA damage in human lung carcinoma H1299 cells, inhibiting their growth and migration. [] This suggests that (-)-Anonaine's anticancer effect might be related to its ability to disrupt DNA integrity and cellular processes essential for cancer cell survival and proliferation.

A: (-)-Anonaine inhibits dopamine biosynthesis in PC12 cells primarily by reducing tyrosine hydroxylase (TH) activity. [] It also decreases intracellular cyclic AMP levels, but not intracellular Ca2+ concentrations.

A: While (-)-Anonaine reduces L-DOPA-induced increases in dopamine content, it does not enhance L-DOPA-induced cell death in PC12 cells. []

A: (-)-Anonaine has the molecular formula C17H15NO2 and a molecular weight of 265.3 g/mol. [, ]

A: The structure of (-)-Anonaine has been elucidated using various spectroscopic methods including UV, IR, MS, 1D-NMR (1H, 13C, DEPT), and 2D-NMR (COSY, HMQC, HMBC). [, ]

ANone: Limited information is available regarding the material compatibility and stability of (-)-Anonaine under various conditions. Further research is needed to explore these aspects.

ANone: The provided research papers do not discuss any catalytic properties or applications of (-)-Anonaine. It is primarily investigated for its biological activities.

A: Yes, in silico studies using molecular docking have been performed to investigate the interaction of (-)-Anonaine with dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis. [] The results suggest a potential for anti-tuberculosis activity. Other studies have also investigated the potential phytoestrogenic activity of (-)-Anonaine through molecular docking, pharmacokinetic analysis, and druglikeness assessments. []

ANone: The research provided does not delve into the stability and formulation of (-)-Anonaine. Further research is needed to determine its stability under various conditions and develop suitable formulation strategies.

A: Various in vitro models have been employed to investigate the effects of (-)-Anonaine. This includes human lung cancer H1299 cells to assess its anticancer activity, [] PC12 cells to study its impact on dopamine biosynthesis, [] and rat striatal synaptosomes to evaluate its dopamine uptake inhibition properties. [] Other studies used (-)-Anonaine to investigate its antifungal activity against various fungal species, including Candida albicans and Cryptococcus neoformans. []

A: Yes, a study utilizing a neuropathic pain model in rats demonstrated the antiepileptic and neuroprotective potential of (-)-Anonaine. This research showed its interaction with GABA receptors and its potential to reverse the decrease in GABA receptor binding in the cortex region of epileptic rats. []

ANone: Currently, there is no information available regarding resistance or cross-resistance mechanisms associated with (-)-Anonaine.

ANone: While the provided research focuses primarily on the biological activity of (-)-Anonaine, it's crucial to acknowledge that comprehensive toxicity studies are essential to establish its safety profile.

ANone: The research papers primarily focus on the isolation, identification, and preliminary biological evaluation of (-)-Anonaine. Therefore, they do not provide detailed information regarding points 13-26. Further research is necessary to address these aspects.

A: The initial isolation and structural characterization of (-)-Anonaine date back to the early 20th century. A significant milestone was the elucidation of its biosynthesis from coclaurine-type precursors through phenol oxidation. [] Research on (-)-Anonaine continues to evolve, with recent studies focusing on its potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.

A: The study of (-)-Anonaine requires expertise from various disciplines, including natural product chemistry, pharmacology, molecular biology, and computational chemistry. This collaborative approach is crucial for understanding its complex interactions with biological systems and exploring its therapeutic potential. For example, the use of both traditional extraction methods and modern techniques like UAE highlights the synergy between different scientific approaches in maximizing compound extraction from natural sources. [] Similarly, combining molecular docking studies with in vitro and in vivo models allows for a comprehensive understanding of the compound's activity. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]](/img/structure/B1665035.png)

![4-[Bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B1665043.png)

![1-[2-(2,4-dichlorophenyl)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]ethyl]imidazole](/img/structure/B1665049.png)

![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B1665052.png)